![molecular formula C13H16F3N B3133119 2-[3-(Trifluoromethyl)phenyl]azepane CAS No. 383131-08-6](/img/structure/B3133119.png)
2-[3-(Trifluoromethyl)phenyl]azepane
Overview
Description
2-[3-(Trifluoromethyl)phenyl]azepane is an organic compound that belongs to the class of azepanes. It has a molecular formula of C₁₃H₁₆F₃N and a molecular weight of 243.27 g/mol . It is also known as TFAz.
Molecular Structure Analysis
The molecular structure of this compound consists of a seven-membered azepane ring attached to a phenyl ring at the 2-position. The phenyl ring carries a trifluoromethyl group at the 3-position .Physical and Chemical Properties Analysis
This compound has a molecular weight of 243.27 g/mol . The compound is predicted to have a boiling point of 275.6±40.0 °C and a density of 1.116±0.06 g/cm3 .Scientific Research Applications
Synthesis and Material Applications
2-[3-(Trifluoromethyl)phenyl]azepane and its derivatives have been explored in various synthetic and material applications. A study by Belhocine et al. (2011) demonstrated the use of azepane as a starting material to synthesize a new family of room temperature ionic liquids, useful for mitigating disposal issues in the polyamide industry. These ionic liquids exhibit wide electrochemical windows, suggesting potential applications as safe alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).
Pharmaceutical and Therapeutic Research
Azepane-based compounds, including those derived from this compound, have shown significant pharmaceutical potential. Zha et al. (2019) reviewed azepane-based drugs, noting their diverse structural properties and applications in treating various diseases. Over 20 azepane-based drugs have been approved by the FDA, addressing needs in cancer, tuberculosis, Alzheimer's disease, and antimicrobial therapy (Zha et al., 2019).
Chemical Synthesis and Organic Chemistry
Masson et al. (2018) described the synthesis of α-trifluoromethyl azepanes through a ring expansion process starting from l-proline, demonstrating the chemical versatility and potential of azepane derivatives in organic synthesis (Masson et al., 2018).
Catalysis and Polymerization
The role of azepane derivatives in catalysis and polymerization is another area of research. Pitchaimani et al. (2013) synthesized lanthanide(III) azepane dithiocarbamate complexes and explored their catalytic activity in the trimethylsilylcyanation of carbonyl compounds (Pitchaimani et al., 2013).
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]azepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-6-4-5-10(9-11)12-7-2-1-3-8-17-12/h4-6,9,12,17H,1-3,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNOGEMZGMOSPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid](/img/structure/B3133064.png)

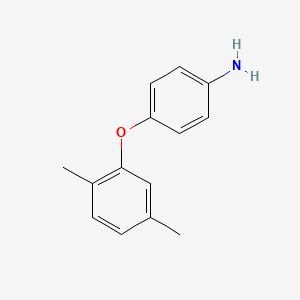
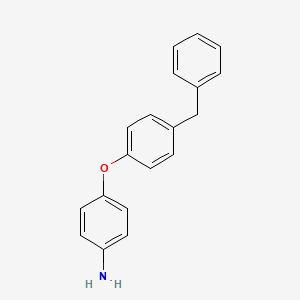
![2-[(Methylsulfanyl)methyl]piperidine](/img/structure/B3133092.png)
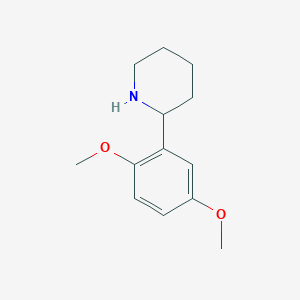
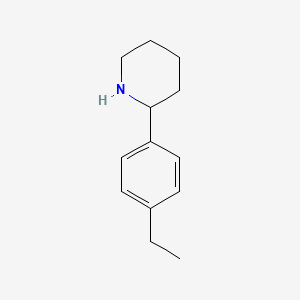
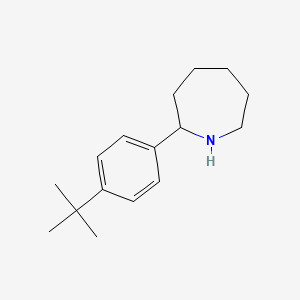
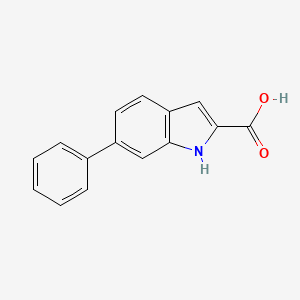

![2-[[5-(Naphthalen-1-yloxymethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B3133141.png)
![3-nitro-N-[4-(1H-pyrrol-1-yl)phenyl]benzenecarboxamide](/img/structure/B3133146.png)
![[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] benzenesulfonate](/img/structure/B3133153.png)
